Diethyl 2,3-epoxypropylphosphonate
Overview
Description
Diethyl 2,3-epoxypropylphosphonate is an organophosphorus compound with the molecular formula C7H15O4P It is characterized by the presence of an epoxy group and a phosphonate ester group
Scientific Research Applications
Diethyl 2,3-epoxypropylphosphonate has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,3-epoxypropylphosphonate can be synthesized through the reaction of diethyl phosphite with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-epoxypropylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions that form 2-hydroxy-3-substituted alkylphosphonates.
Hydrolysis: The compound can be hydrolyzed to form diethyl 2,3-dihydroxypropylphosphonate.
Alcoholysis and Aminolysis: These reactions involve the opening of the epoxy ring by alcohols and amines, respectively, resulting in the formation of corresponding alkoxy and amino derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Sodium hydroxide or potassium carbonate.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
- 2-Hydroxy-3-substituted alkylphosphonates.
- Diethyl 2,3-dihydroxypropylphosphonate.
- Alkoxy and amino derivatives of this compound .
Mechanism of Action
The mechanism of action of diethyl 2,3-epoxypropylphosphonate involves the reactivity of its epoxy group. The epoxy group can undergo nucleophilic attack, leading to ring-opening reactions that form various derivatives. These reactions are crucial for its applications in synthesis and research . The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biological molecules .
Comparison with Similar Compounds
Diethyl 2,3-dihydroxypropylphosphonate: Formed by the hydrolysis of diethyl 2,3-epoxypropylphosphonate.
Diethyl 2,3-dichloropropylphosphonate: Another derivative with different reactivity due to the presence of chlorine atoms.
Uniqueness: this compound is unique due to its epoxy group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various functionalized phosphonates .
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXIMRHLZJUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020456 | |
Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7316-37-2 | |
Record name | Diethyl P-(2-oxiranylmethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7316-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2,3-epoxypropylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007316372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidylphosphonic acid diethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,3-epoxypropylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3V684S81D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of copper(I) iodide as a catalyst in reactions involving Diethyl 2,3-epoxypropylphosphonate?
A1: Research suggests that copper(I) iodide exhibits remarkable selectivity as a catalyst in reactions involving this compound []. When reacting with benzhydrylamine or benzylamine, the use of copper(I) iodide leads to the exclusive formation of the desired products, diethyl 3-benzhydrylamino- and 3-benzylamino-2-hydroxy-propylphosphonates, respectively, with high yields []. This selectivity makes copper(I) iodide a valuable catalyst for obtaining pure target compounds, as opposed to other catalysts like calcium(II) triflate, which can lead to undesired byproducts [].
Q2: How can this compound be used to synthesize enantiomerically pure chiral ligands?
A2: this compound serves as a key starting material for synthesizing enantiomerically pure C3-symmetric trialkanolamine ligands containing phosphoryl groups [, ]. The epoxide ring opening reaction with appropriate nucleophiles, controlled by catalysts like calcium(II) triflate, enables the introduction of chirality into the molecule [, ]. For instance, reacting (S)-Diethyl 2,3-epoxypropylphosphonate with benzylamine, followed by hydrogenolysis and subsequent reaction with either (S)- or (R)-Diethyl 2,3-epoxypropylphosphonate, produces enantiomerically pure (S,S,S)- or (R,S,S)-tris[2-(O,O-diethylphosphorylmethyl)ethanol]amine, respectively []. These chiral ligands hold potential applications in asymmetric catalysis due to their unique structure and properties.
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